

timed function tests 10-meter walk/run for DMD trials

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Introduction and Clinical Relevance

The **10-meter walk/run test (10mWR)** is a core component of functional assessment in Duchenne muscular dystrophy (DMD) clinical trials. It quantifies ambulatory function by measuring the time required to traverse a 10-meter distance, providing a direct measure of mobility and functional capacity [1]. This test is particularly valuable for tracking disease progression and therapeutic efficacy, especially when combined with other functional measures like the 6-minute walk test (6MWT) and North Star Ambulatory Assessment (NSAA) [2].

In DMD, ambulatory compromise represents a key disease manifestation of great importance to patients and families [3]. While the 6MWT measures endurance, the 10mWR assesses **transient peak activities** and walking velocity, offering complementary information about functional capacity [3]. The test has demonstrated excellent reliability and concurrent validity with other endpoints in multicenter studies, making it a robust tool for evaluating interventions aimed at preserving ambulatory function [3] [2].

Quantitative Performance Data

Table 1: Age-Stratified Performance of the 10mWR Test in DMD (Corticosteroid-Treated Boys)

Age Group (Years)	Baseline Performance (Seconds)	Annual Change (Seconds)	Predictive Utility for Disease Progression
5–6.9	Impaired relative to controls	Data not provided	Early functional impairment detectable
7–8.9	Data not provided	Significant decline	High responsiveness to change
9–10.9	Data not provided	Data not provided	80% of subjects can perform all tests at age 9
11–12.9	Data not provided	Data not provided	Continued predictive value for progression

Table 2: Comparative Sensitivity of Functional Endpoints in DMD Clinical Trials

Functional Measure	Test Duration	Primary Component Measured	Relative Responsiveness	Recommended Application Context
10m walk/run	Short (<30 sec)	Peak walking velocity	High	Primary endpoint for ambulatory speed
6-minute walk test	6 minutes	Endurance distance	Moderate	Primary endpoint for sustained ambulation
4-stair climb	Short (<45 sec)	Proximal lower limb strength	High	Secondary endpoint for strength
Supine to stand	Short (<45 sec)	Axial and proximal strength	High	Secondary endpoint for functional transfers

Longitudinal studies indicate that timed function tests, including the 10mWR, appear **slightly more responsive** and predictive of disease progression than the 6MWT in boys aged 7–12.9 years [1]. This enhanced sensitivity to change makes the 10mWR particularly valuable for detecting treatment effects in clinical trials targeting ambulatory DMD patients.

Experimental Protocol

Equipment and Setup

- **Course Configuration:** A straight, unobstructed 10-meter course with additional 2-meter acceleration and deceleration zones at each end [1]
- **Surface Requirements:** Firm, level surface with adequate traction
- **Timing Equipment:** Stopwatch or electronic timing gates with 0.01-second precision
- **Environmental Controls:** Consistent testing environment with comfortable room temperature and minimal distractions

Subject Preparation and Instructions

- **Footwear:** Subjects wear comfortable walking shoes with secure fastening [1]
- **Parental Presence:** Testing performed without parent or guardian present to minimize distraction [1]
- **Standardized Instructions:** Subjects receive clear instructions: "Walk or run as quickly as you safely can from the starting line to the finish line"
- **Practice Trials:** No warm-up or practice trials are typically administered to capture natural performance

Test Administration

- **Starting Position:** Subject begins with toes behind the starting line
- **Timing Activation:** Timer starts when the subject's first foot crosses the starting line
- **Encouragement:** Standardized verbal encouragement provided throughout the test [1]
- **Completion Criteria:** Timer stops when the subject's torso crosses the finish line
- **Multiple Trials:** Test performed three times with adequate rest between trials [1]
- **Performance Recording:** Fastest time of three trials recorded in seconds [1]

Data Collection and Quality Assurance

- **Test Environment Documentation:** Note temperature, lighting, and surface conditions
- **Performance Quality Assessment:** Functional evaluators document any gait deviations, use of assistive devices, or test interruptions

- **Data Validation:** Independent reviewers periodically inspect all functional test data, examining comments and recorded times, assigning valid/invalid labels [1]
- **Maximum Time Limit:** Tests are terminated if not completed within 45 seconds [1]

Data Interpretation and Analysis

Data Transformation

For statistical analysis and longitudinal tracking, time scores should be converted to **walking velocity** (m/s) using the formula: **Velocity = 10 meters / time in seconds**. This transformation creates a linear pattern of decline that adequately represents the impact of decreasing function, including the "zero velocities" of individuals who become unable to perform the evaluation [2].

Defining Clinically Meaningful Change

The minimal clinically important difference (MCID) represents the smallest change in performance that patients and clinicians would perceive as beneficial. For related ambulatory measures in DMD:

- **6-minute walk distance:** MCID of 28.5-31.7 meters based on statistical distribution methods [3]
- **Timed function tests:** Similar distribution-based methods can be applied to establish 10mWR thresholds

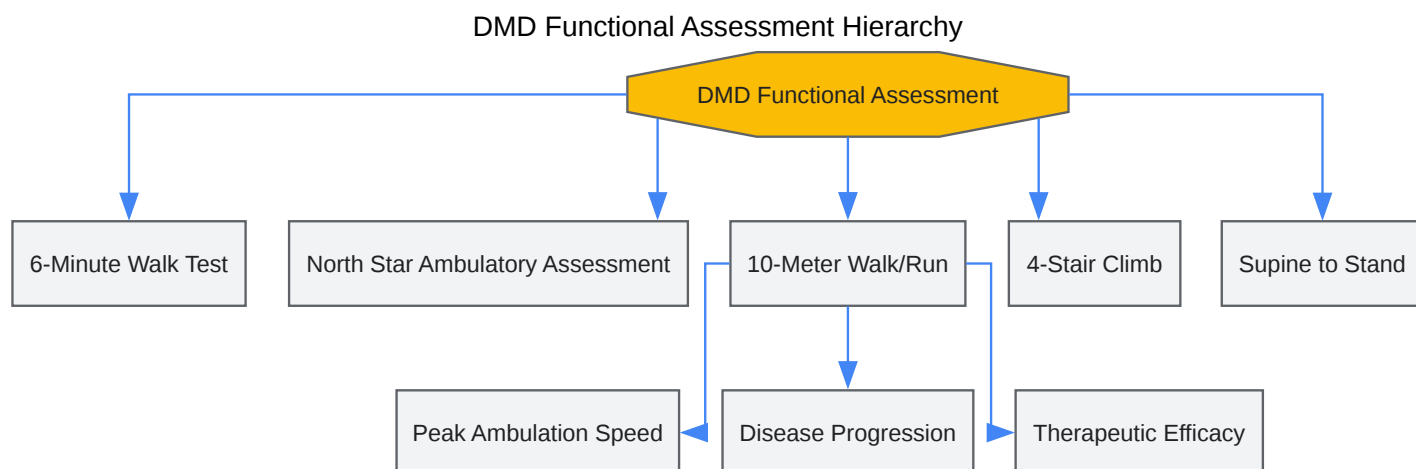
Recent analyses suggest that combining multiple functional measures into a **composite prognostic score** improves prediction of functional decline compared to single measures alone [4].

Interpretation Considerations

- **Age-Specific Expectations:** Performance norms differ substantially by age, with boys older than 7 years typically showing significant annual decline [1]
- **Steroid Effects:** Corticosteroid treatment modifies natural history, delaying functional decline [1] [4]
- **Test Variability:** Biological variation in DMD progression produces heterogeneous 10mWR results, with changes spanning improvement to complete loss of function within trial periods [4]

Integration in Clinical Trials

Endpoint Selection Framework



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Diagram 1: DMD Functional Assessment Hierarchy. The 10mWR serves as a key secondary endpoint that complements primary measures by assessing peak walking speed.

Clinical Trial Implementation Considerations

- **Patient Selection:** Include boys aged 5-12.9 years with baseline 10mWR times demonstrating preserved but impaired ambulation [1]
- **Stratification Factors:** Consider age, baseline 10mWR performance, and corticosteroid use as stratification variables [4]
- **Testing Order:** Administer the 10mWR after other timed function tests but before the 6MWT to prevent fatigue effects [1]
- **Quality Assurance:** Implement certification programs for functional evaluators, including video review and standardized evaluation checklists [1]

Conclusion

The 10-meter walk/run test represents a **standardized, reliable, and responsive** measure of ambulatory function in DMD clinical trials. When administered according to established protocols and interpreted in the context of complementary endpoints, it provides valuable information about disease progression and treatment efficacy. The integration of 10mWR data with other functional measures creates a comprehensive assessment framework essential for evaluating novel therapies in this challenging population.

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